molecular formula C10H10N2 B1199982 1,4-Naphthalenediamine CAS No. 2243-61-0

1,4-Naphthalenediamine

Cat. No. B1199982
CAS RN: 2243-61-0
M. Wt: 158.2 g/mol
InChI Key: OKBVMLGZPNDWJK-UHFFFAOYSA-N
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Description

1,4-Naphthalenediamine, also known as 1,4-diaminonaphthalene, is an organic compound that is widely used in industrial and scientific applications. It is a white crystalline solid with a molecular weight of 165.17 g/mol, and is soluble in water and alcohols. This compound is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a corrosion inhibitor, as well as a reagent in analytical chemistry.

Scientific Research Applications

  • Biomonitoring Methods : Sepai and Sabbioni (2017) developed biomonitoring methods to evaluate exposure to 1,5-Naphthalenediamine (NDA), a related compound, among workers in the plastic industry. They found NDA in 60% of worker samples, indicating its potential as a biomarker for occupational exposure to sensitizing agents like NDA (Sepai & Sabbioni, 2017).

  • Chemical Reactions : Honda, Nakanishi, and Yabe (1983) studied the reaction of 1,8-Naphthalenediamine with dimethyl and diethyl acetylenedicarboxylates, leading to various compounds depending on reaction conditions. This research highlights the reactivity and potential applications of Naphthalenediamine derivatives in synthetic chemistry (Honda, Nakanishi, & Yabe, 1983).

  • Catalysis and Derivatives : Zhu et al. (2018) developed a silver(I)-catalyzed method for C4-H amination of 1-naphthylamine derivatives with azodicarboxylates, demonstrating a new approach to 1,4-naphthalenediamine derivatives. This study presents a novel catalytic method for synthesizing important chemical intermediates (Zhu et al., 2018).

  • Medical Research : Liu et al. (2014) used 1,5-naphthalenediamine hydrochloride for mass spectrometry imaging of small molecules in tissues to investigate metabolic pathways in ischemic brain damage. This application signifies its role in advanced medical and biochemical research (Liu et al., 2014).

  • Anticancer Research : Salahuddin et al. (2014) evaluated certain compounds synthesized from o-phenylenediamine and naphthalene-based acids for anticancer properties. This study demonstrates the potential of Naphthalenediamine derivatives in pharmaceutical research (Salahuddin et al., 2014).

  • Carcinogenicity Studies : A bioassay conducted in 1978 assessed the carcinogenicity of 1,5-naphthalenediamine in rats and mice, revealing its potential to cause various neoplasms. This study is crucial for understanding the safety and environmental impact of Naphthalenediamine (National Cancer Institute carcinogenesis technical report series, 1978).

  • Exposure Monitoring : Sennbro et al. (2006) evaluated 1,5-naphthalenediamine as a biomarker for exposure to naphthalene diisocyanates, demonstrating its importance in occupational health and safety (Sennbro et al., 2006).

Safety and Hazards

1,4-Naphthalenediamine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

1,4-Naphthalenediamine plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases and coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form hydrogen bonds and coordinate with metal ions. For instance, this compound can form complexes with transition metals such as copper, zinc, and iron, which can influence the activity of metalloenzymes. Additionally, it can react with aldehydes and ketones to form Schiff bases, which are important intermediates in various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to facilitate its excretion. Additionally, this compound can influence metabolic flux by interacting with key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, the compound can be taken up by cells via active transport mechanisms and distributed to specific organelles where it exerts its effects. The localization and accumulation of this compound can significantly influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

naphthalene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2
Source PubChem
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InChI Key

OKBVMLGZPNDWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Record name 1,4-NAPHTHALENEDIAMINE
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DSSTOX Substance ID

DTXSID6025696
Record name 1,4-Naphthalenediamine
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Molecular Weight

158.20 g/mol
Source PubChem
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Physical Description

1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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CAS RN

2243-61-0
Record name 1,4-NAPHTHALENEDIAMINE
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Record name 1,4-Naphthylenediamine
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Record name Naphthalene-1,4-diamine
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Melting Point

248 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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